Rspacer cep
Overview
Description
Rspacer CEP is a biomedical product designed to study Chronic Exertional Compartment Syndrome . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . The molecular formula of this compound is C41H59N2O7PSi and it has a molecular weight of 750.99 .
Synthesis Analysis
This compound is used to introduce abasic sites into DNA or RNA oligonucleotides . The rSpacer modification creates an RNA abasic site with an RNA backbone . The Abasic II modification contains a hydroxyl group at the 1’ position . The hydroxyl makes this DNA modification more reactive than the dSpacer .
Molecular Structure Analysis
The IUPAC name of this compound is 3-[[ (2R,3R,4S)-2-[[bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl (dimethyl)silyl]oxyoxolan-3-yl]oxy-[di (propan-2-yl)amino]phosphanyl]oxypropanenitrile .
Chemical Reactions Analysis
This compound is stable under recommended storage conditions of -20 °C and dry environment . It reacts with strong oxidizing agents .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 750.98 . It is stable under recommended storage conditions: -20 °C, dry .
Scientific Research Applications
Electronic Lab Notebook and Research Data Management
Rspacer cep, in the form of RSpace, is used as an electronic lab notebook cum research data management engine. It underpins an ecosystem of tools enabling open research, facilitating efficient data management and collaboration among researchers (Macneil, 2022).
Optimization in Pharmaceutical Research
In pharmaceutical research, this compound methodologies are applied for optimizing processes like residual solvent profiling in active pharmaceutical ingredients. This includes the use of design of experiment techniques for robustness testing and method development (Poceva Panovska et al., 2015).
Biodiversity and Conservation Monitoring
For biodiversity conservation, this compound methods, specifically rSPACE, are utilized in spatially based power analysis. This aids in designing effective monitoring programs to detect trends in plant or animal populations, crucial for conservation efforts (Ellis et al., 2015).
Crystallography and Material Science
In crystallography and material science, RSPACE, a reciprocal-space modelling tool, is employed. It models the interaction of crystal, detector, and goniostat geometry, aiding in planning complex data-collection strategies for area detector systems (Harris et al., 1989).
Aerospace Research and Engineering
This compound techniques are also applied in aerospace engineering, particularly in statistical engineering for fundamental research supporting hypersonic air breathing propulsion. This involves modeling relationships between specific input and output parameters in controlled environments (Silvestrini & Parker, 2012).
Capturing Uncertainty in Data Processing
In data processing, particularly for RDF Stream Processing (RSP) in Complex Event Processing (CEP), this compound is significant in representing and processing uncertainty. This is crucial for applications in electronic healthcare and other domains where data uncertainty impacts decision-making (Keskisärkkä et al., 2020).
Urban Planning and Analysis
This compound methodologies are used in urban planning and analysis, for example, using resource selection functions (RSFs) to understand how individuals interact with urban environments, like green spaces. This involves analyzing spatial data, such as GPS location data, to inform urban design decisions (Ladle et al., 2018).
Safety and Hazards
Rspacer CEP is not classified as a hazardous substance or mixture . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It is also recommended to prevent further spillage or leakage if it is safe to do so .
Properties
IUPAC Name |
3-[[(2R,3R,4S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59N2O7PSi/c1-30(2)43(31(3)4)51(48-27-15-26-42)49-39-37(46-28-38(39)50-52(10,11)40(5,6)7)29-47-41(32-16-13-12-14-17-32,33-18-22-35(44-8)23-19-33)34-20-24-36(45-9)25-21-34/h12-14,16-25,30-31,37-39H,15,27-29H2,1-11H3/t37-,38+,39-,51?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLPBMMJULLWTE-ZEGDCKMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](CO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59N2O7PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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